

Spectral Data Analysis of Methyl 2-hydroxy-2-methoxyacetate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 2-Hydroxy-2-methoxyacetate**

Cat. No.: **B034612**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Methyl 2-hydroxy-2-methoxyacetate**, a key intermediate in various synthetic pathways. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug development and other related fields, offering detailed spectral information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **Methyl 2-hydroxy-2-methoxyacetate**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.85	s	1H	-	-OH
4.60	s	1H	-	-CH(OH)(OCH ₃)
3.78	s	3H	-	-COOCH ₃
3.45	s	3H	-	-OCH ₃

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and is dependent on factors such as solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
170.5	C=O (Ester)
98.5	-CH(OH)(OCH ₃)
55.0	-OCH ₃
52.5	-COOCH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
3450 (broad)	O-H stretch
2950	C-H stretch (aliphatic)
1740	C=O stretch (ester)
1200, 1100	C-O stretch

Mass Spectrometry (MS)

The predicted mass spectrometry data reveals several key fragments under electrospray ionization (ESI).

Adduct	m/z (Predicted)
[M+H] ⁺	121.0495
[M+Na] ⁺	143.0315
[M-H] ⁻	119.0350
[M+NH ₄] ⁺	138.0761

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **Methyl 2-hydroxy-2-methoxyacetate** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

^1H NMR Acquisition Parameters (Typical):

- Pulse Sequence: A standard single-pulse sequence.
- Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.
- Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
- Spectral Width: A spectral width of approximately 10-12 ppm is typically used.

^{13}C NMR Acquisition Parameters (Typical):

- Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
- Number of Scans: Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
- Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often employed.
- Spectral Width: A spectral width of approximately 200-220 ppm is standard.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are

referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as **Methyl 2-hydroxy-2-methoxyacetate**, a neat spectrum is typically obtained. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final IR spectrum. The data is typically collected over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

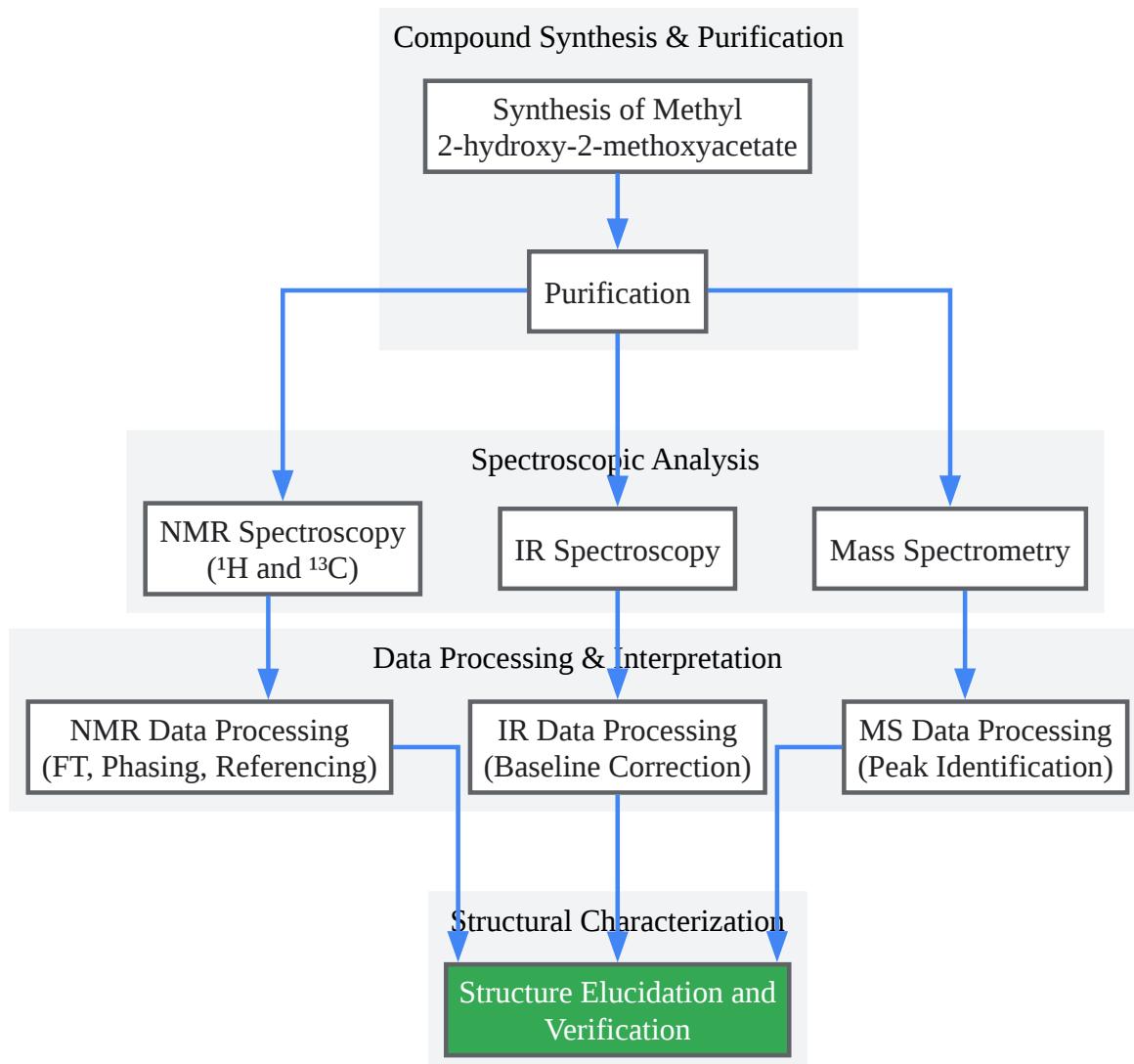
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low $\mu\text{g}/\text{mL}$ or ng/mL range for analysis.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for the analysis of polar molecules like **Methyl 2-hydroxy-2-methoxyacetate**.

Data Acquisition: The prepared sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum. The analysis is typically performed in both positive and negative ion modes to observe different adducts.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **Methyl 2-hydroxy-2-methoxyacetate**.

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Caption: Workflow for the spectral analysis of **Methyl 2-hydroxy-2-methoxyacetate**.

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